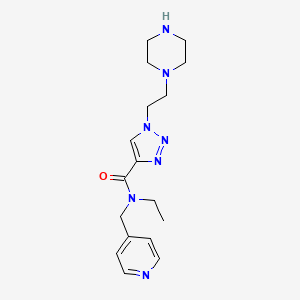

methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including condensation and catalytic hydrogenation, to achieve high yields and confirm the structure through IR, ESI-MS, and 1H NMR techniques. For example, the condensation of 4-benzyloxybenzaldehyde and methyl malonate followed by catalytic hydrogenation has been used to synthesize similar compounds with a total yield of 73.6% (Xie Bing, 2007).

Molecular Structure Analysis

X-ray crystallographic studies have confirmed the stereochemistry and structures of compounds similar to methyl 2-cyano-3-(4-methoxyphenyl)acrylate. These studies are crucial for understanding the molecular configuration and facilitating further chemical synthesis and application (S. Bondock et al., 2014).

Chemical Reactions and Properties

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate participates in various chemical reactions, demonstrating its reactivity and versatility. For instance, its involvement in Michael addition reactions leads to products that can be further transformed, showcasing its utility in synthetic organic chemistry (Xavier Berzosa et al., 2010).

Physical Properties Analysis

The physical properties, such as crystallinity and melting points, of polymers derived from acrylates like methyl 2-cyano-3-(4-methoxyphenyl)acrylate have been studied extensively. These properties are crucial for determining the material's suitability for various applications, including in the field of materials science (A. Âlimoglu et al., 1984).

Chemical Properties Analysis

The chemical properties, such as reactivity ratios and copolymerization behavior with other monomers, have been explored to understand how methyl 2-cyano-3-(4-methoxyphenyl)acrylate interacts in various chemical environments. This understanding is vital for designing new polymers and materials with desired characteristics (P. Vijayanand et al., 2009).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate has been researched for its role in corrosion inhibition. A study demonstrated its effectiveness as a corrosion inhibitor for copper in nitric acid solutions. This was assessed using chemical and electrochemical methods, such as mass loss, electrochemical impedance spectroscopy, and potentiodynamic polarization. These compounds were found to be effective mixed-type inhibitors, reducing double-layer capacitance and showing high efficiencies in specific concentrations (Abu-Rayyan et al., 2022).

Biological Activity

Research into the biological activity of ether and ester trans-ferulic acid derivatives, which include methyl 2-cyano-3-(4-methoxyphenyl)acrylate, has shown promising results. These compounds demonstrated free-radical scavenging and antioxidant activity, and some exhibited significant inhibition of cell growth in certain tumor cell lines, indicating potential therapeutic applications (Obregón-Mendoza et al., 2018).

Mechanofluorochromic Properties

A study on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, including methyl 2-cyano-3-(4-methoxyphenyl)acrylate, revealed diverse optical properties influenced by distinct face-to-face stacking modes. These compounds showed potential for applications in fluorescence switching, which can be useful in various optical and electronic devices (Song et al., 2015).

Polymerization and Material Science

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate has been utilized in the polymerization process to create azo polymers with push and pull structures. These polymers, due to their controlled molecular weights and narrow distributions, have applications in material science, particularly in areas requiring photoinduced birefringence behavior (Cao et al., 2008).

Safety and Hazards

This compound may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Eigenschaften

IUPAC Name |

methyl (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-15-11-5-3-9(4-6-11)7-10(8-13)12(14)16-2/h3-7H,1-2H3/b10-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFCPVVFVXSZSK-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-7-nitro-9H-fluoren-2-amine](/img/structure/B5539411.png)

![2-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}isoindoline](/img/structure/B5539442.png)

![3-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4,7-trimethyl-1H-indole](/img/structure/B5539449.png)

![2-[(2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5539454.png)

![4-{1-(2-hydroxybutyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylquinolin-2(1H)-one](/img/structure/B5539456.png)

![2-{1-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5539477.png)

![5,7-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5539505.png)

![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propoxyacetyl)piperidine](/img/structure/B5539513.png)

![N-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539516.png)